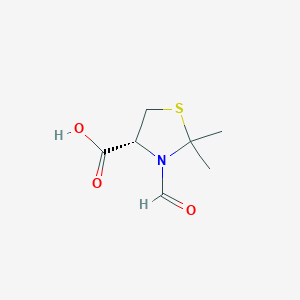
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is an organic compound with a unique structure that includes a thiazolidine ring, a formyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2-dimethylthiazolidine with formic acid under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The thiazolidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (4R)-3-carboxy-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Reduction: (4R)-3-hydroxymethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Substitution: Products depend on the nucleophile used, such as alkylated or acylated thiazolidine derivatives.
Aplicaciones Científicas De Investigación
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazolidine ring can interact with biological membranes, affecting their stability and function.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-3-formyl-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
(4R)-3-formyl-2,2-dimethyl-1,3-imidazolidine-4-carboxylic acid: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazolidine ring, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications.
Propiedades
Fórmula molecular |
C7H11NO3S |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
Clave InChI |
LPVHVQFTYXQKAP-YFKPBYRVSA-N |
SMILES isomérico |
CC1(N([C@@H](CS1)C(=O)O)C=O)C |
SMILES canónico |
CC1(N(C(CS1)C(=O)O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


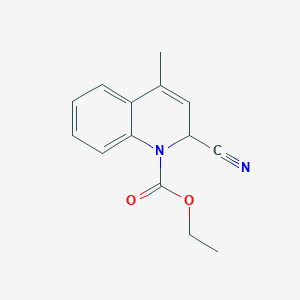

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
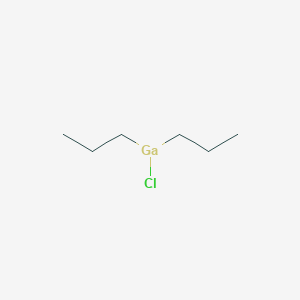
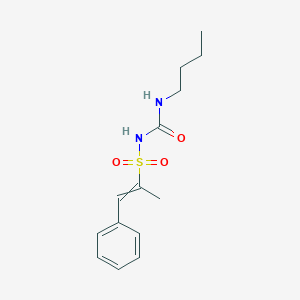
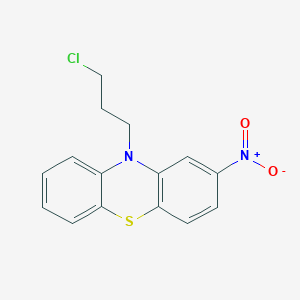
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)

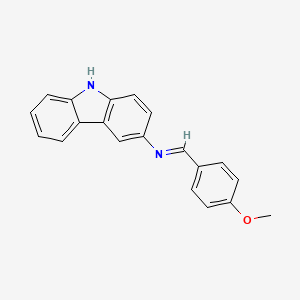
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
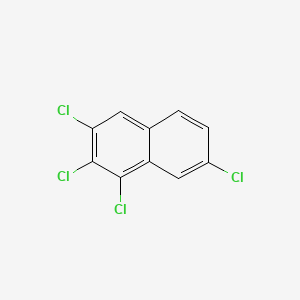
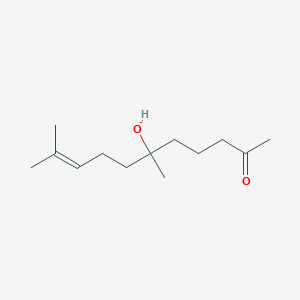
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

